molecular formula C15H21NO4 B558237 Boc-Phe-OMe CAS No. 51987-73-6

Boc-Phe-OMe

Cat. No.: B558237
CAS No.: 51987-73-6
M. Wt: 279.33 g/mol
InChI Key: SDSWSVBXRBXPRL-LBPRGKRZSA-N
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Description

N-(tert-Butoxycarbonyl)-L-phenylalanine methyl ester, commonly known as Boc-Phe-OMe, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which shields the amino group from unwanted reactions during peptide synthesis.

Biochemical Analysis

Cellular Effects

The cellular effects of Boc-Phe-OMe are not well-documented. As a building block in peptide synthesis, its effects on cells would largely depend on the specific peptide it’s incorporated into. Peptides can influence cell function in numerous ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As a component in peptide synthesis, its effects at the molecular level would be determined by the specific peptide it’s part of. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function would be valuable for understanding its behavior in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no available information on the effects of this compound at different dosages in animal models .

Metabolic Pathways

As a component in peptide synthesis, it could potentially be involved in a variety of metabolic pathways, depending on the specific peptide it’s incorporated into .

Transport and Distribution

As a component in peptide synthesis, its transport and distribution would be influenced by the specific peptide it’s part of .

Subcellular Localization

As a component in peptide synthesis, its localization would be influenced by the specific peptide it’s incorporated into .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Phe-OMe is typically synthesized through the esterification of N-(tert-butoxycarbonyl)-L-phenylalanine with methanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

Boc-Phe-OH+MeOHThis compound+H2O\text{Boc-Phe-OH} + \text{MeOH} \rightarrow \text{this compound} + \text{H}_2\text{O} Boc-Phe-OH+MeOH→this compound+H2​O

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

Boc-Phe-OMe undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield N-(tert-butoxycarbonyl)-L-phenylalanine.

    Deprotection: The Boc group can be removed under acidic conditions to yield L-phenylalanine methyl ester.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Deprotection: Commonly performed using trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Hydrolysis: N-(tert-butoxycarbonyl)-L-phenylalanine.

    Deprotection: L-phenylalanine methyl ester.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

Boc-Phe-OMe is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the synthesis of peptide-based drugs and drug delivery systems.

    Bioconjugation: Utilized in the modification of biomolecules for various applications, including imaging and diagnostics.

    Material Science: Used in the development of peptide-based materials with unique properties.

Mechanism of Action

The mechanism of action of Boc-Phe-OMe is primarily related to its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)-L-phenylalanine ethyl ester (Boc-Phe-OEt)
  • N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester (Boc-Tyr-OMe)
  • N-(tert-Butoxycarbonyl)-L-valine methyl ester (Boc-Val-OMe)

Uniqueness

Boc-Phe-OMe is unique due to its specific combination of the Boc protecting group and the phenylalanine methyl ester. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis. The presence of the phenylalanine side chain also imparts specific properties to the peptides synthesized using this compound, such as hydrophobicity and aromatic interactions.

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSWSVBXRBXPRL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432331
Record name Boc-Phe-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51987-73-6
Record name Boc-Phe-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-L-phenylalanine methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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